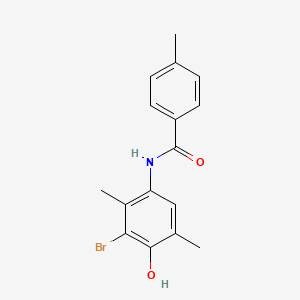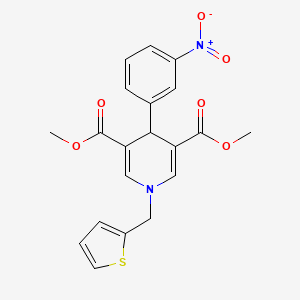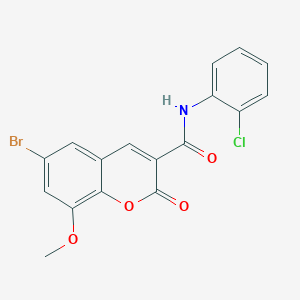
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide
説明
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide, also known as BDMC, is a synthetic compound that has been widely studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as phenylpropanoids, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. This compound may have limited solubility in certain solvents, which may make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of certain experiments.
将来の方向性
There are several future directions for research on N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide. One potential area of research is to further elucidate the mechanism of action of this compound. This may help to identify new therapeutic targets and improve our understanding of how this compound exerts its therapeutic effects. Another area of research is to explore the potential use of this compound in combination with other drugs or therapies. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, including its ease of synthesis and wealth of available information. However, there are also limitations to using this compound in lab experiments, including its limited solubility and incomplete understanding of its mechanism of action. Future research on this compound may help to further elucidate its therapeutic potential and pave the way for its use as a therapeutic agent in the future.
科学的研究の応用
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in treating various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-9-4-6-12(7-5-9)16(20)18-13-8-10(2)15(19)14(17)11(13)3/h4-8,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBIPNTZWDZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610660.png)
![N-(2-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610662.png)
![3-(2-methoxyphenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3610663.png)
![3-[(2,6-dichlorobenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B3610666.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3610670.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3610682.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3610696.png)
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610713.png)

![ethyl 5-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B3610727.png)
![4-{[(9H-thioxanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3610742.png)

![methyl 2-{[(tert-butylamino)carbonyl]amino}benzoate](/img/structure/B3610757.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610773.png)